(Dibromomethyl)benzene

Catalog No.
S1893473
CAS No.
618-31-5
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Dibromomethyl)benzene

CAS Number

618-31-5

Product Name

(Dibromomethyl)benzene

IUPAC Name

dibromomethylbenzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H

InChI Key

VCJZTATVUDMNLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(Br)Br
  • Wastewater treatment

    Studies suggest (Dibromomethyl)benzene may be useful in removing metals like iron and copper from wastewater. It reacts with metal hydroxides to form bromide ions, which can then remove contaminants. Further research is needed to determine its effectiveness and environmental impact compared to existing methods.

  • Antibacterial properties

    (Dibromomethyl)benzene has shown promise in inhibiting the growth of certain bacteria, including Salmonella enterica and Escherichia coli. The mechanism of this inhibition is not fully understood, and more research is needed to explore its potential as a disinfectant or antimicrobial agent.

  • Organic synthesis

    Due to its reactive nature, (Dibromomethyl)benzene may be a valuable intermediate in the synthesis of other organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing for the creation of complex molecules []. Research into its use as a building block for other organic molecules is ongoing.

There seems to be some confusion regarding the structure represented by "(Dibromomethyl)benzene." The formula C7H6Br2 corresponds to a molecule with one benzene ring and two bromine atoms attached to a single methylene (CH2) group, not two methyl (CH3) groups as the name suggests.

  • Origin: (Dibromomethyl)benzene can be synthesized from various starting materials like toluene or benzyl chloride through different reaction pathways [1].
  • Significance: While not as widely studied as some other aromatic compounds, (Dibromomethyl)benzene has potential applications in organic synthesis as a reactive intermediate and may find use in specialty materials due to the presence of the halogenated benzyl group [2].

Molecular Structure Analysis

(Dibromomethyl)benzene possesses the following key features in its structure:

  • Aromatic ring: It contains a six-membered benzene ring with alternating single and double bonds, offering stability due to delocalized electrons.
  • Halogenated benzyl group: The presence of two bromine atoms attached to the methylene group creates a reactive site susceptible to nucleophilic substitution reactions [1].
Note

Due to the confusion regarding the structure, a detailed analysis of a potentially incorrect structure is avoided.


Chemical Reactions Analysis

(Dibromomethyl)benzene can undergo various reactions due to the reactive benzyl bromide moiety. Here are some examples:

  • Nucleophilic substitution: Bromine atoms can be replaced by other nucleophiles (Nu) in a reaction like this:

C7H6Br2 + Nu -> C7H6Nu + Br⁻ (Eq. 1) [1]

This reaction allows for the introduction of different functional groups onto the molecule.

  • Reduction: Under specific conditions, the benzyl bromide group can be reduced to a toluene moiety using reducing agents like lithium aluminum hydride (LiAlH4).

C7H6Br2 + 4 LiAlH4 -> C7H8 + 2 LiBr + 2 AlCl3 + 4 H2 (Eq. 2) [3]

This reaction can be useful for creating different aromatic derivatives.

Data source:

  • J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (6th Edition), Wiley-Interscience, New York, 1985.

  • H.O. Wirth and C.H. Eugster, "Chloromethylated and Bromomethylated Benzenes and Toluenes," in Ullmann's Encyclopedia of Industrial Chemistry (Wiley-VCH, Weinheim, 2007). [Note: This reference is not publicly available online but can be found in scientific databases]

  • A. Streitwieser, C. Heathcock, and E.M. Mohrmann, "Organic Chemistry" (5th Edition), Macmillan Publishing Co., New York, 1993.


Physical And Chemical Properties Analysis

Data for the specific structure of (Dibromomethyl)benzene (C7H6Br2) is limited. However, based on similar aromatic compounds with benzyl bromide moieties, we can expect the following properties:

  • Physical state: Colorless liquid at room temperature.
  • Melting point: Likely below room temperature.
  • Boiling point: Around 200-220°C (estimated based on similar compounds).
  • Solubility: Moderately soluble in organic solvents like dichloromethane and chloroform. Insoluble in water.
  • Stability: Relatively stable under normal storage conditions but can react with strong nucleophiles or bases.
Note

The data provided is an estimation and actual values may differ.

(Dibromomethyl)benzene itself likely doesn't have a specific mechanism of action in biological systems. However, the benzyl bromide group can act as an alkylating agent, reacting with nucleophiles in biomolecules like proteins and DNA. This alkylation can disrupt their function and potentially lead to cytotoxicity [4].

Data source:

  • B.T. Kaufman, "The Benzyl Group as a Leaving Group," J. Org. Chem., 1973, 38 (22), 3903-3905

(Dibromomethyl)benzene is likely to be toxic due to the presence of bromine atoms. Here are some potential hazards:

  • Skin and eye irritant: Contact with the liquid or vapor can cause irritation and burns.
  • Inhalation hazard: Breathing vapors can irritate the respiratory

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

618-31-5

Wikipedia

(Dibromomethyl)benzene

Dates

Modify: 2023-08-16

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